Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs (1-Methylpiperidin-3-yl)methanamine
The target compound exhibits an XLogP3-AA of 0.4, compared to 0.1 for (1-methylpiperidin-3-yl)methanamine (CAS 14613-37-7) [1]. The 0.3 log-unit increase arises from the additional methylene in the ethylamine linker, translating to approximately 2-fold higher predicted partition coefficient. This moderate increase in lipophilicity can improve passive membrane permeability while maintaining acceptable aqueous solubility, a balance critical for CNS-targeted probe design. The topological polar surface area is identical at 29.3 Ų for both compounds, indicating that the lipophilicity gain does not compromise hydrogen-bonding capacity [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | (1-Methylpiperidin-3-yl)methanamine, XLogP3-AA = 0.1 |
| Quantified Difference | Δ XLogP3-AA = +0.3 (~2-fold higher partition coefficient) |
| Conditions | PubChem computed XLogP3 3.0 (2025 release) |
Why This Matters
A ΔXLogP3-AA of +0.3 can shift a compound across a critical lipophilicity threshold for blood-brain barrier penetration, making the ethylamine linker preferable for CNS-targeted library synthesis.
- [1] PubChem CID 12253960, 2-(1-Methylpiperidin-3-yl)ethan-1-amine vs PubChem CID 13675353, (1-Methylpiperidin-3-yl)methanamine, Computed XLogP3-AA values. National Center for Biotechnology Information, 2025. View Source
